3-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
3-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a pyrrolidinylcarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable acyl chloride to form the pyrrolidinylcarbonyl intermediate.
Coupling with Methoxybenzoic Acid: The intermediate is then coupled with 3-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid.
Reduction: Formation of 3-methoxy-4-(3-pyrrolidinylcarbonylphenyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-carboxyphenylboronic acid: Similar structure but with a boronic acid group instead of a pyrrolidinylcarbonyl group.
4-Methoxybenzoic acid: Lacks the pyrrolidinylcarbonyl group, making it less complex.
3-Methoxy-4-(methylcarbonylphenyl)benzoic acid: Similar but with a methyl group instead of a pyrrolidinyl group.
Uniqueness
3-Methoxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the presence of both the methoxy and pyrrolidinylcarbonyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-methoxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-17-12-15(19(22)23)7-8-16(17)13-5-4-6-14(11-13)18(21)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBXWRGBYMQREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692104 |
Source
|
Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-91-2 |
Source
|
Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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